molecular formula C10H12BF3O3 B1425100 (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1162257-29-5

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1425100
CAS RN: 1162257-29-5
M. Wt: 248.01 g/mol
InChI Key: PVXWTWSMVNMSTE-UHFFFAOYSA-N
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Description

“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C10H12BF3O3 and a molecular weight of 248.01 . The product is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-propoxy-5-(trifluoromethyl)phenylboronic acid . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving “(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” are not mentioned in the search results, boronic acids are known to be involved in various reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions , and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Physical And Chemical Properties Analysis

“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a solid . Its empirical formula is C10H12BF3O3 and its molecular weight is 248.01 . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the trifluoromethyl group enhances the acidity of the boronic acid, which can lead to the formation of benzoxaboroles in some solutions. These benzoxaboroles have been shown to inhibit the leucyl-tRNA synthetase (LeuRS) of microorganisms like Candida albicans, potentially blocking protein synthesis and thus exhibiting antimicrobial properties .

Suzuki-Miyaura Coupling

Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. The (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid can be used to introduce a 2-propoxy-5-(trifluoromethyl)phenyl group into various aromatic compounds, which is valuable for synthesizing complex organic molecules .

Kinesin Spindle Protein Inhibition

The compound has applications in the development of inhibitors for kinesin spindle protein (KSP), which is a target for anticancer drugs. Inhibitors of KSP can potentially be used as antitumor agents, and this boronic acid derivative could be a key reactant in the synthesis of such inhibitors .

Hydrolysis Studies

The hydrolysis behavior of phenylboronic acids and their esters is of great interest, especially at physiological pH levels. This compound’s susceptibility to hydrolysis can provide insights into its stability and reactivity, which is crucial for its pharmacological applications .

Protodeboronation

Protodeboronation is a process where the boron moiety is removed from boronic esters. This compound can undergo protodeboronation, which is useful in synthetic chemistry for the removal of the boron group after it has served its purpose in a reaction sequence .

Drug Design and Delivery

Due to its boronic acid moiety, (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is considered for the design of new drugs and drug delivery devices. It can act as a boron-carrier suitable for neutron capture therapy, which is a type of cancer treatment .

Synthesis of Phenylboronic Catechol Esters

This compound can be involved in the synthesis of phenylboronic catechol esters, which are important intermediates in the preparation of various pharmaceuticals and fine chemicals .

Enantioselective Borane Reduction

The compound can be used in enantioselective borane reductions, a method used to produce chiral molecules. This is particularly important in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity .

properties

IUPAC Name

[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXWTWSMVNMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681636
Record name [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

CAS RN

1162257-29-5
Record name B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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